N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Pharmaceutical Process Chemistry Route Scouting Large-Scale Synthesis

This compound is the penultimate intermediate in the large-scale, phosgene-free synthesis of sorafenib (Nexavar®) and its analogs. Its 2,6-difluorophenyl moiety is structurally required for USP compendial method validation and HPLC impurity profiling; simple in-class substitution is not viable. Ortho-fluorine atoms are essential for downstream carbamoylation reactivity with 4-chloro-N-methylpyridine-2-carboxamide. Choose this exact building block for CMC process development, QC analytical standards, and medicinal chemistry 'A-ring' analoging.

Molecular Formula C7H7F2N3O
Molecular Weight 187.15 g/mol
CAS No. 171277-87-5
Cat. No. B1304240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Difluorophenyl)-1-hydrazinecarboxamide
CAS171277-87-5
Molecular FormulaC7H7F2N3O
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)NC(=O)NN)F
InChIInChI=1S/C7H7F2N3O/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
InChIKeyZLGBXPZEBAXBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS: 171277-87-5): Baseline Identification for Research and Industrial Sourcing


N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide (CAS: 171277-87-5) is an organic building block with the molecular formula C7H7F2N3O and a molecular weight of 187.15 g/mol [1]. This compound belongs to the hydrazinecarboxamide (semicarbazide) class and features a 2,6-difluorophenyl substitution on the urea nitrogen. It is predominantly employed as a synthetic intermediate, notably as the penultimate precursor in the large-scale, phosgene-free synthesis of the multikinase inhibitor sorafenib (Nexavar®) and its derivatives [2][3]. Physical characterization identifies it as a white to beige crystalline powder with a melting point range of 161–163°C .

Why N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide Cannot Be Readily Substituted by In-Class Analogs


Despite sharing the hydrazinecarboxamide core, simple structural interchange among in-class analogs is precluded by the strict pharmacopeial constraints and the specific reactivity imparted by the 2,6-difluorophenyl group. From a procurement perspective for sorafenib synthesis, the U.S. Pharmacopeia (USP) reference standards mandate that this specific intermediate be used for the validation of the final active pharmaceutical ingredient (API) . Substitution with a non-difluorinated or mono-fluorinated hydrazinecarboxamide (e.g., N-phenyl-1-hydrazinecarboxamide) is not a viable alternative, as the final drug substance's identity and impurity profile (including the detection of hydrazinecarboxamide-related process impurities) are structurally dependent on this exact difluorophenyl moiety [1]. Furthermore, the ortho-fluorine atoms are critical for the downstream reactivity in the carbamoylation of 4-chloro-N-methylpyridine-2-carboxamide; alternative substitution patterns on the phenyl ring of the hydrazinecarboxamide significantly alter the electronic properties and, consequently, the reaction kinetics and yield of the urea bond formation, which is the final and essential step in the drug's synthesis [2].

Quantitative Differentiation Evidence for Sourcing N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide


Critical Role as the Sole Penultimate Intermediate in a Scalable, Phosgene-Free Sorafenib Synthesis

The target compound is the designated penultimate intermediate in a scalable synthesis of the blockbuster oncology drug sorafenib. In the final step of this route, the terminal hydrazine moiety of N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide is coupled with 4-chloro-N-methylpyridine-2-carboxamide to form the critical urea linkage of the API [1][2]. This route is defined by its avoidance of toxic phosgene or phosgene equivalents, which are common in alternative urea-forming syntheses. Alternative routes that utilize different intermediates (e.g., pre-formed isocyanates or carbonylation of aniline derivatives) often present challenges in terms of cost, safety, or scalability, making this phosgene-free route the preferred industrial process [3].

Pharmaceutical Process Chemistry Route Scouting Large-Scale Synthesis

Enabling Regioselective Carbamoylation via the 2,6-Difluorophenyl Directing Group

While the target compound itself is an intermediate, its structural motif (the N-(2,6-difluorophenyl) arylamide) is a privileged directing group in C-H activation chemistry. In a Rh(III)-catalyzed ortho-C(sp2)-H heteroarylation, substrates bearing the N-2,6-difluorophenyl arylamide directing group were demonstrated to undergo highly selective heteroarylation [1]. This stands in contrast to substrates with simpler or less electron-deficient directing groups (e.g., N-phenyl or N-(4-methoxyphenyl) amides), which may exhibit lower reactivity or poorer regiocontrol under identical conditions due to the weaker coordination of the amide carbonyl to the rhodium catalyst [1][2]. The electron-withdrawing effect of the ortho-fluorine atoms enhances the acidity of the ortho-C-H bonds, facilitating the key cyclometalation step.

Methodology C-H Activation Medicinal Chemistry

Commercial Availability and Purity Benchmarks for Sorafenib-Related Substance Control

For pharmaceutical R&D and GMP manufacturing, the compound is commercially available at a standard purity of ≥95% [1]. More critically, it serves as a key analytical reference marker for sorafenib-related substances. This specific hydrazinecarboxamide is utilized to monitor and control the levels of process-related impurities in the final API, as its hydrazine moiety is a known source of potential genotoxic impurities if not properly purged [2]. While generic, less expensive hydrazine building blocks may be available, their impurity profiles are often uncharacterized in the context of sorafenib synthesis and they are not validated as reference standards for this application .

Quality Control Analytical Chemistry Pharmaceutical Impurities

Validated Application Scenarios for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide


Process Development and Scale-Up of Phosgene-Free Sorafenib Synthesis

This compound is the optimal choice for CMC process chemists and R&D groups tasked with scaling up a safe and economical synthesis of sorafenib and its analogs. Its identity as the penultimate intermediate in the phosgene-free route makes it indispensable for developing robust, industrial-scale manufacturing processes that minimize toxic gas handling and associated safety infrastructure costs [1].

Analytical Method Development and Quality Control for Sorafenib API

Analytical scientists in pharmaceutical quality control (QC) and R&D utilize this specific compound to develop and validate HPLC methods for the detection and quantification of process-related impurities in sorafenib drug substance. As a defined hydrazinecarboxamide impurity marker, its use is critical for demonstrating control over the manufacturing process and meeting ICH Q3A and M7 regulatory filing requirements [2].

Medicinal Chemistry Exploration of Sorafenib Derivatives and Analoging

Medicinal chemists designing next-generation kinase inhibitors employ this building block for analoging of sorafenib's 'A-ring'. Its use ensures a direct and efficient entry into a specific chemical space, enabling the exploration of novel structures while maintaining a validated, high-yielding synthetic connection to a known drug scaffold. This is not achievable with structurally divergent hydrazinecarboxamides [3].

C-H Activation Methodology Using Removable Directing Groups

For academic and industrial methodology groups focused on C-H functionalization, compounds incorporating the N-(2,6-difluorophenyl) amide motif are essential. They serve as privileged substrates for exploring new reactions (e.g., Rh(III)-catalyzed heteroarylation) where the strong, electron-deficient directing group is required to achieve high levels of regiocontrol and reactivity, a feature less pronounced in non-fluorinated analogs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,6-Difluorophenyl)-1-hydrazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.